molecular formula C10H9N3S B13611413 4-(1h-Pyrazol-1-yl)benzothioamide

4-(1h-Pyrazol-1-yl)benzothioamide

Cat. No.: B13611413
M. Wt: 203.27 g/mol
InChI Key: WPJPNZITQFUUCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1h-Pyrazol-1-yl)benzothioamide is an organic compound with the molecular formula C10H9N3S This compound is characterized by the presence of a pyrazole ring attached to a benzothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1h-Pyrazol-1-yl)benzothioamide typically involves the reaction of 4-bromobenzothioamide with pyrazole under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to a specific temperature, usually around 100°C, for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(1h-Pyrazol-1-yl)benzothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1h-Pyrazol-1-yl)benzothioamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1h-Pyrazol-1-yl)benzothioamide involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes by binding to their active sites. This binding disrupts the normal function of the enzyme, leading to the desired therapeutic effect. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1h-Pyrazol-1-yl)benzenesulfonamide
  • 4-(1h-Pyrazol-1-yl)benzonitrile
  • 4-(1h-Pyrazol-1-yl)phenol

Uniqueness

4-(1h-Pyrazol-1-yl)benzothioamide is unique due to its benzothioamide moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H9N3S

Molecular Weight

203.27 g/mol

IUPAC Name

4-pyrazol-1-ylbenzenecarbothioamide

InChI

InChI=1S/C10H9N3S/c11-10(14)8-2-4-9(5-3-8)13-7-1-6-12-13/h1-7H,(H2,11,14)

InChI Key

WPJPNZITQFUUCT-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)C(=S)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.